molecular formula C20H18ClNO3 B11946503 5-(3-chloro-4-methoxyphenyl)-N-(2,4-dimethylphenyl)-2-furamide CAS No. 853333-10-5

5-(3-chloro-4-methoxyphenyl)-N-(2,4-dimethylphenyl)-2-furamide

Cat. No.: B11946503
CAS No.: 853333-10-5
M. Wt: 355.8 g/mol
InChI Key: STVFIKFWTUKSEO-UHFFFAOYSA-N
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Description

5-(3-Chloro-4-methoxyphenyl)-N-(2,4-dimethylphenyl)-2-furamide is a synthetic furan-derived carboxamide characterized by a 3-chloro-4-methoxyphenyl substituent on the furan ring and a 2,4-dimethylphenyl group attached to the amide nitrogen. The 2,4-dimethylphenyl moiety introduces steric bulk, which may affect binding affinity and metabolic stability.

Properties

CAS No.

853333-10-5

Molecular Formula

C20H18ClNO3

Molecular Weight

355.8 g/mol

IUPAC Name

5-(3-chloro-4-methoxyphenyl)-N-(2,4-dimethylphenyl)furan-2-carboxamide

InChI

InChI=1S/C20H18ClNO3/c1-12-4-6-16(13(2)10-12)22-20(23)19-9-8-17(25-19)14-5-7-18(24-3)15(21)11-14/h4-11H,1-3H3,(H,22,23)

InChI Key

STVFIKFWTUKSEO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC(=C(C=C3)OC)Cl)C

Origin of Product

United States

Preparation Methods

Feist-Benary Furan Synthesis

The furan core is constructed via cyclization of 3-chloro-4-methoxybenzaldehyde with ethyl acetoacetate under acidic conditions.
Procedure :

  • Combine 3-chloro-4-methoxybenzaldehyde (1.0 eq), ethyl acetoacetate (1.2 eq), and piperidine (0.1 eq) in ethanol.

  • Reflux at 80°C for 6 hours.

  • Acidify with HCl (2M) to precipitate 5-(3-chloro-4-methoxyphenyl)furan-2-carboxylate.

  • Hydrolyze the ester using NaOH (10%) to yield the carboxylic acid.

Data :

Starting MaterialProductYieldConditions
3-Chloro-4-methoxybenzaldehydeEthyl 5-(3-chloro-4-methoxyphenyl)furan-2-carboxylate85%EtOH, 80°C, 6 h
Ethyl 5-(3-chloro-4-methoxyphenyl)furan-2-carboxylate5-(3-Chloro-4-methoxyphenyl)furan-2-carboxylic acid92%NaOH (10%), 60°C, 2 h

Amide Coupling with 2,4-Dimethylaniline

Carbodiimide-Mediated Coupling

Activation of the carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt).
Procedure :

  • Dissolve 5-(3-chloro-4-methoxyphenyl)furan-2-carboxylic acid (1.0 eq) in dry DMF.

  • Add EDCI (1.5 eq), HOBt (1.5 eq), and 2,4-dimethylaniline (1.2 eq).

  • Stir at 25°C for 12 hours under nitrogen.

  • Purify via silica gel chromatography (ethyl acetate/hexanes, 3:7).

Data :

AcidAmineCoupling AgentSolventYield
5-(3-Chloro-4-methoxyphenyl)furan-2-carboxylic acid2,4-DimethylanilineEDCI/HOBtDMF78%

Palladium-Catalyzed Cross-Coupling

Alternative route using Suzuki-Miyaura coupling for late-stage functionalization.
Procedure :

  • Prepare 2-furoyl chloride via treatment of 5-(3-chloro-4-methoxyphenyl)furan-2-carboxylic acid with thionyl chloride.

  • React with 2,4-dimethylaniline in the presence of Pd(OAc)₂ (1 mol%), XPhos ligand (2 mol%), and K₃PO₄ in t-BuOH at 110°C for 4 hours.

Data :

Aryl ChlorideAmineCatalystLigandYield
5-(3-Chloro-4-methoxyphenyl)furan-2-carbonyl chloride2,4-DimethylanilinePd(OAc)₂XPhos88%

Optimization and Challenges

Solvent and Temperature Effects

  • Optimal Solvent : Tetrahydrofuran (THF) and dimethylformamide (DMF) provide higher yields (>80%) compared to dichloromethane (DCM, 65%).

  • Temperature : Reactions at 25°C favor selectivity, while elevated temperatures (80–110°C) accelerate Pd-catalyzed couplings.

Steric Hindrance Mitigation

The 2,4-dimethyl substituents on the aniline introduce steric bulk, necessitating excess amine (1.5 eq) or prolonged reaction times (24 h).

Purification and Characterization

Chromatographic Purification

  • Mobile Phase : Ethyl acetate/hexanes (3:7) resolves the product (Rf = 0.45) from unreacted starting materials.

  • Crystallization : Recrystallization from ethanol/water (9:1) yields >95% purity.

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃): δ 7.48 (d, J = 8.2 Hz, 1H), 7.22–7.15 (m, 3H), 6.89 (s, 1H), 3.94 (s, 3H), 2.34 (s, 3H), 2.28 (s, 3H).

  • IR (KBr): 1657 cm⁻¹ (C=O), 1582 cm⁻¹ (aromatic C=C).

Scalability and Industrial Relevance

  • Batch Size : Pilot-scale batches (1 kg) achieve consistent yields (82–85%) using EDCI/HOBt in DMF.

  • Cost Analysis : Pd-catalyzed methods are 20% more expensive due to catalyst costs but reduce reaction time by 50% .

Chemical Reactions Analysis

Types of Reactions

5-(3-chloro-4-methoxyphenyl)-N-(2,4-dimethylphenyl)-2-furamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(3-chloro-4-methoxyphenyl)-N-(2,4-dimethylphenyl)-2-furamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-chloro-4-methoxyphenyl)-N-(2,4-dimethylphenyl)-2-furamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, leading to the desired biological outcomes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Electronic Effects

Compound Name Substituents on Furan Ring Substituents on N-Phenyl Group Key Structural Differences Evidence ID
5-(3-Chloro-4-methoxyphenyl)-N-(3-chloro-2-methylphenyl)-2-furamide 3-Chloro-4-methoxyphenyl 3-Chloro-2-methylphenyl Chloro at N-phenyl position 3; methyl at position 2
5-(2-Chlorophenyl)-N-(4-sulfamoylphenyl)-2-furamide 2-Chlorophenyl 4-Sulfamoylphenyl Sulfamoyl group enhances hydrophilicity
5-[(4-Chloro-3-methylphenoxy)methyl]-N-[4-(diethylamino)phenyl]-2-furamide (4-Chloro-3-methylphenoxy)methyl 4-Diethylaminophenyl Phenoxymethyl linker; diethylamino increases lipophilicity
5-Bromo-N-[3-chloro-4-(4-morpholinyl)phenyl]-2-furamide Bromine substitution 3-Chloro-4-morpholinylphenyl Bromine’s larger atomic radius; morpholine enhances H-bonding
5-[(2,4-Dichlorophenoxy)methyl]-N-(3,5-dimethoxyphenyl)-2-furamide (2,4-Dichlorophenoxy)methyl 3,5-Dimethoxyphenyl Dichlorophenoxy and dimethoxy groups increase metabolic stability

Biological Activity

5-(3-chloro-4-methoxyphenyl)-N-(2,4-dimethylphenyl)-2-furamide is a synthetic compound belonging to the class of furan derivatives. This compound has garnered attention due to its potential biological activities, particularly in the realms of antitumor and antimicrobial effects. This article explores the biological activity of this compound, incorporating data tables, research findings, and case studies to provide a comprehensive overview.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, a study evaluated various furan derivatives for their cytotoxic effects on human lung cancer cell lines (A549, HCC827, NCI-H358) using MTS cytotoxicity assays. The results demonstrated that certain derivatives showed promising antitumor activity, with IC50 values indicating effective concentration levels for inhibiting cancer cell proliferation (Table 1) .

Table 1: Antitumor Activity of Furan Derivatives

Compound IDCell LineIC50 (µM)Assay Type
Compound 1A5496.75 ± 0.192D
Compound 1HCC8276.26 ± 0.332D
Compound 1NCI-H3586.48 ± 0.112D
Compound 2A5494.01 ± 0.953D
Compound 2HCC82720.46 ± 8.633D

The above data suggest that while some compounds exhibit higher activity in two-dimensional assays compared to three-dimensional assays, the overall potential for development as antitumor agents is significant.

Antimicrobial Activity

In addition to antitumor properties, the compound has also been evaluated for its antimicrobial activity against various bacterial strains. The presence of specific substituents such as chlorine and methoxy groups has been shown to enhance antimicrobial efficacy. For example, a derivative with a chloro substitution exhibited marked antibacterial activity against Gram-positive and Gram-negative bacteria .

Study on Antitumor Efficacy

A detailed study conducted on a series of furan derivatives included in vitro experiments where the compounds were tested against cancer cell lines using both two-dimensional and three-dimensional cultures. The results indicated that compounds with specific structural features, including the presence of halogen atoms and methoxy groups, displayed enhanced cytotoxicity compared to standard chemotherapeutic agents .

The mechanism through which these compounds exert their biological effects appears to involve interaction with DNA structures. It was observed that many furan derivatives bind within the minor groove of DNA, which may inhibit replication and transcription processes essential for cancer cell survival . This binding affinity suggests a potential pathway for further drug development.

Q & A

Q. What are the optimal reaction conditions for synthesizing 5-(3-chloro-4-methoxyphenyl)-N-(2,4-dimethylphenyl)-2-furamide?

Methodological Answer: Synthesis optimization requires careful selection of solvents, temperature, and catalysts. For example:

  • Solvents : Dimethylformamide (DMF) or dichloromethane (DCM) are preferred for their ability to dissolve aromatic intermediates .
  • Temperature : Reactions often proceed at 60–80°C to balance yield and side-product formation .
  • Catalysts/Bases : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) are used for deprotonation steps, with NaH favoring higher yields in DMF .

Q. What structural features are critical for the compound's biological activity?

Methodological Answer: Key structural elements include:

  • 3-Chloro-4-methoxyphenyl group : Enhances lipophilicity and target binding via halogen bonding .
  • 2,4-Dimethylphenyl substituent : Steric effects modulate receptor selectivity .
  • Furan-2-carboxamide backbone : Facilitates hydrogen bonding with biological targets .

Q. How can purity and structural integrity be validated post-synthesis?

Methodological Answer: Use a combination of:

  • Chromatography : Silica gel column chromatography with ethyl acetate/hexane gradients (e.g., 3:7 ratio) for purification .
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm) .
    • IR : Verify amide C=O stretching at ~1650 cm⁻¹ .

Q. What are common pitfalls in characterizing this compound?

Methodological Answer:

  • Low crystallinity : Use recrystallization in ethanol/water mixtures to improve crystal formation .
  • Impurity masking : Employ HPLC with a C18 column and acetonitrile/water mobile phase for trace impurity detection .

Advanced Research Questions

Q. How do structural analogs influence structure-activity relationships (SAR)?

Methodological Answer: Compare analogs with systematic substitutions:

Analog ModificationBiological ImpactReference
Nitro group at phenyl ring↑ Anticancer activity (IC₅₀ reduced by 40%)
Chlorine substitutionAlters binding affinity (e.g., 3-Cl vs. 4-Cl changes ΔG by 2.1 kcal/mol)
Methyl vs. ethyl groupsSteric hindrance reduces metabolic stability

Q. How to resolve contradictions in reported synthesis yields?

Methodological Answer:

  • Variable solvent polarity : DMF may increase yield but also side reactions; test DCM with phase-transfer catalysts .
  • Reaction time : Extend time to 24 hours if intermediates are slow to form (monitor via TLC) .

Q. What experimental designs are suitable for probing biological mechanisms?

Methodological Answer:

  • In vitro assays : Use kinase inhibition assays (e.g., EGFR) with IC₅₀ determination via fluorescence polarization .
  • Molecular docking : Employ AutoDock Vina with PDB ID 1M17 to predict binding modes of the furan ring .

Q. How does the compound's stability vary under physiological conditions?

Methodological Answer:

  • pH stability : Test in buffers (pH 2–9) for 24 hours; LC-MS shows degradation at pH < 3 due to amide hydrolysis .
  • Thermal stability : DSC analysis reveals decomposition above 180°C, suggesting storage at 4°C .

Q. Can computational modeling predict metabolic pathways?

Methodological Answer:

  • Software : Use Schrödinger’s ADMET Predictor or MetaSite.
  • Key pathways : Predominant CYP3A4-mediated oxidation of the methoxy group .

Q. What challenges arise in multi-step synthesis, and how to mitigate them?

Methodological Answer:

  • Intermediate isolation : Use flash chromatography after each step (e.g., isolate amide intermediate before coupling) .
  • Scale-up issues : Replace NaH with safer bases like K₂CO₃ for large-scale reactions .

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